3-(bromomethyl)-3-(fluoromethyl)oxetane
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Overview
Description
3-(Bromomethyl)-3-(fluoromethyl)oxetane is an organic compound characterized by a four-membered oxetane ring with bromomethyl and fluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-3-(fluoromethyl)oxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a diol with a halogenating agent to form the oxetane ring.
Introduction of Bromomethyl and Fluoromethyl Groups: The bromomethyl and fluoromethyl groups can be introduced through halogenation reactions. For example, the oxetane ring can be treated with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(fluoromethyl)oxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and fluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ring-Opening Reactions: The oxetane ring can be opened through reactions with nucleophiles or electrophiles, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce carbonyl compounds.
Scientific Research Applications
3-(Bromomethyl)-3-(fluoromethyl)oxetane has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased stability or reactivity.
Chemical Biology: The compound can be used as a probe to study biological processes, including enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-3-(fluoromethyl)oxetane depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromomethyl and fluoromethyl groups can interact with specific amino acid residues, leading to changes in the protein’s conformation and activity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(fluoromethyl)oxetane: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-3-(methyl)oxetane: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(Bromomethyl)-3-(fluoromethyl)oxetane is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties
Properties
CAS No. |
2169345-99-5 |
---|---|
Molecular Formula |
C5H8BrFO |
Molecular Weight |
183 |
Purity |
95 |
Origin of Product |
United States |
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